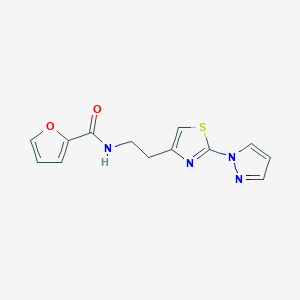

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

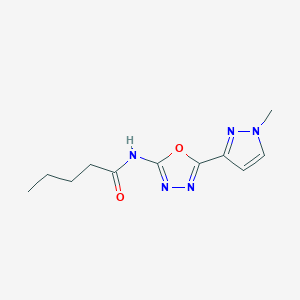

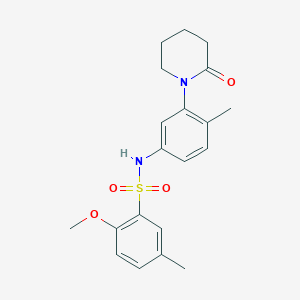

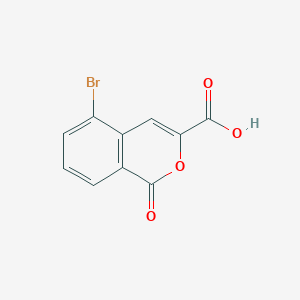

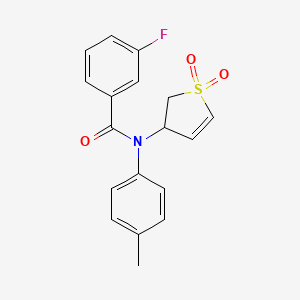

“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a pyrazole ring, a thiazole ring, and a furan ring . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, a thiazole ring, and a furan ring . These rings are connected by an ethyl chain, and the furan ring is substituted with a carboxamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reactants present . For instance, pyrazole derivatives can undergo various reactions due to the presence of the reactive pyrazole ring .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, particularly those involving furan and thiazole rings, highlights the versatility of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide derivatives in chemical synthesis. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, starting from furan-2-carboxamide derivatives through various chemical treatments such as coupling with naphthalen-1-amine and oxidation processes (Aleksandrov & El’chaninov, 2017). Such synthetic routes underscore the potential of furan-2-carboxamide-based chemicals in creating complex heterocyclic structures with applications in material science and pharmaceutical research.

Biological Activity Studies

The exploration of biological activities is another critical area of research for such compounds. A study by Çakmak et al. (2022) on a thiazole-based heterocyclic amide demonstrated antimicrobial activity against a range of microorganisms, suggesting the potential for pharmaceutical applications (Çakmak et al., 2022). This research points to the broader implications of furan-2-carboxamide derivatives in developing new antimicrobial agents.

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its potential biological activities and the development of more efficient synthesis methods . Additionally, studies could be conducted to better understand its physical and chemical properties, as well as its safety and hazards .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

For example, imidazole derivatives have been found to show antioxidant potential by scavenging free radicals . Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

For instance, imidazole derivatives have been found to show antioxidant potential, suggesting they may affect oxidative stress pathways . Thiazole derivatives have been reported to have diverse biological activities, suggesting they may affect a variety of biochemical pathways .

Pharmacokinetics

For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

For example, imidazole derivatives have been found to show antioxidant potential, suggesting they may protect cells from oxidative damage . Thiazole derivatives have been reported to have diverse biological activities, suggesting they may have various molecular and cellular effects .

Action Environment

The solubility of similar compounds in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .

Eigenschaften

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c18-12(11-3-1-8-19-11)14-6-4-10-9-20-13(16-10)17-7-2-5-15-17/h1-3,5,7-9H,4,6H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFPQXGTZLNCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea](/img/structure/B2879288.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)

![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)